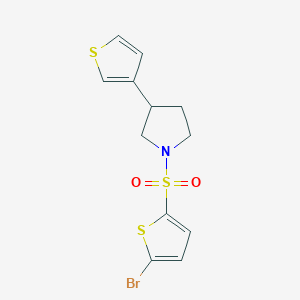

1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities and chemical properties. The related compounds in the provided papers include sulfonamide derivatives of thiophenes and pyrrolidines, which have been investigated for their potential as calcium channel blockers, urease inhibitors, antibacterial agents, and in various synthetic applications .

Synthesis Analysis

The synthesis of related sulfonamide derivatives often involves cross-coupling reactions, such as the Suzuki–Miyaura reaction, which is used to couple aryl boronic acids with halogenated thiophenes . Additionally, the synthesis of pyrrolidine derivatives can be achieved through acid-catalyzed reactions with phenols , or via nucleophilic [3 + 2] cycloadditions with allenyl sulfones . These methodologies suggest that the synthesis of "1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine" could potentially be accomplished through similar strategies, possibly involving a halogenated thiophene and a suitable pyrrolidine precursor.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine" often features a pyrrolidine ring, which can exhibit stereoselectivity due to the presence of a stereocenter . The absolute configuration of such stereocenters can be determined using techniques like VCD (Vibrational Circular Dichroism) in conjunction with DFT (Density Functional Theory) calculations . The presence of a sulfonyl group and its position relative to other substituents on the ring can significantly influence the compound's reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives can be quite diverse. For instance, the cross-coupling reactions catalyzed by copper(I) iodide have been used to synthesize N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides . The presence of a bromine atom on the thiophene ring, as in "1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine", suggests that it could be a candidate for similar cross-coupling reactions, potentially leading to a variety of substituted derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by the nature of the substituents attached to the thiophene and pyrrolidine rings. For example, the electronic effects of different functional groups on the aromatic ring can affect the compound's biological activity, as seen in the study of urease inhibition and hemolytic activities . The solubility, melting point, and stability of these compounds can also vary depending on their molecular structure, which in turn can affect their potential applications in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Organic Electronics

Research into heteroaryl incorporated acetylide-functionalized pyridinyl ligands highlights the synthesis of compounds with potential applications in organic electronics and photovoltaics. A study detailed the synthesis of ligands and dinuclear Cu(I) complexes, demonstrating moderate power conversion efficiency in dye-sensitized solar cells (DSSCs), indicating the utility of such compounds in the development of new materials for solar energy conversion (Jayapal et al., 2018).

Advancements in Synthetic Chemistry

The versatility of combining Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitution reactions was demonstrated for the synthesis of substituted pyrimidines bearing thiophene fragments. This approach enables the efficient synthesis of thiophene-containing pyrimidine derivatives, showcasing a methodological advancement in synthetic chemistry (Verbitskiy et al., 2012).

Antitumor and Antibacterial Agents

A novel series of compounds synthesized from carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides demonstrated significant in vitro activity against various human tumor cell lines and bacteria. This research points towards the potential of these compounds as antitumor and antibacterial agents, contributing to medical chemistry (Hafez et al., 2017).

Organic Photovoltaic Materials

Studies on alkoxyphenylthiophene linked benzodithiophene-based medium band gap polymers for organic photovoltaics have shown efficiency improvement upon methanol treatment. The research into these polymers contributes to the development of more efficient materials for use in polymer solar cells (PSCs), enhancing the performance of renewable energy technologies (Kranthiraja et al., 2014).

Antimicrobial Activity

The synthesis and evaluation of 1,2,4-triazole derivatives have demonstrated antimicrobial activity and potential as surface active agents. This research contributes to the ongoing search for new antimicrobial compounds, addressing the global challenge of antibiotic resistance (El-Sayed, 2006).

Eigenschaften

IUPAC Name |

1-(5-bromothiophen-2-yl)sulfonyl-3-thiophen-3-ylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2S3/c13-11-1-2-12(18-11)19(15,16)14-5-3-9(7-14)10-4-6-17-8-10/h1-2,4,6,8-9H,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVBFTWMILEEOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2516003.png)

![N-Ethyl-N-[(3-fluorophenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2516011.png)

![3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2516013.png)